BIIB-057 is a novel compound developed by Biogen, primarily recognized for its role as a selective inhibitor of the spleen tyrosine kinase (SYK). This compound has been investigated for its potential therapeutic applications in various autoimmune diseases, particularly rheumatoid arthritis. Although it was withdrawn before entering Phase II clinical trials, BIIB-057 remains of interest in pharmacological research due to its unique mechanism of action and selectivity profile.
BIIB-057 is classified as a small molecule inhibitor. Specifically, it targets the SYK enzyme, which plays a crucial role in immune signaling pathways. The compound falls under the category of protein tyrosine kinase inhibitors, which are essential in modulating cellular processes related to growth, differentiation, and immune responses.
The synthesis of BIIB-057 involves several steps that ensure the compound's potency and selectivity. While detailed synthetic routes are not extensively documented in the available literature, it typically involves:
The molecular structure of BIIB-057 features a triazolopyridine core, which is integral to its function as a SYK inhibitor. The specific arrangement of atoms contributes to its binding affinity and selectivity towards SYK over other kinases.
BIIB-057 undergoes various chemical reactions during its synthesis and when interacting with biological systems:
The mechanism by which BIIB-057 exerts its effects involves:
Experimental data indicate that BIIB-057 selectively inhibits SYK activity with minimal off-target effects compared to other kinases . This selectivity is crucial for reducing potential side effects associated with broader kinase inhibition.
BIIB-057 exhibits several notable physical and chemical properties:
While clinical development was halted, BIIB-057 holds potential applications in:
BIIB-057 has the molecular formula C₁₉H₂₃N₉O (freebase) or C₁₉H₂₄ClN₉O (hydrochloride salt) and a molecular weight of 393.45 g/mol (freebase) or 429.91 g/mol (HCl salt) [1] [4] [7]. The compound features a pyrimidine-carboxamide core linked to a cyclohexylamino group and a triazolylphenyl moiety. The stereochemistry includes a rel-(1R,2S)-2-aminocyclohexyl configuration, critical for target engagement. X-ray crystallography confirms that the aminocyclohexyl group occupies a hydrophobic pocket in Syk’s ATP-binding site, while the triazolyl group forms hydrogen bonds with the hinge region [7] [10].
Table 1: Structural and Physicochemical Properties of BIIB-057
Property | Value |
---|---|
CAS Number (freebase) | 1194954-83-0 |
CAS Number (HCl salt) | 1370261-97-4 |
Exact Mass | 393.2026 g/mol |
Elemental Analysis | C:58.00%; H:5.89%; N:32.04%; O:4.07% |
Predicted Density | 1.54 g/cm³ |
Solubility (DMSO) | >86 mg/mL |
BIIB-057 underwent multiple codename assignments during its development lifecycle:
Table 2: Synonyms and Development Codes for BIIB-057
Synonym | Context of Use |
---|---|
BIIB-057 | Biogen development code |
PRT062607 | Portola Pharmaceuticals designation |
P505-15 | Preclinical research identifier |
PRT-2607 | Alternate Portola code |
BIIB-057 belongs to the ATP-competitive tyrosine kinase inhibitor class, binding reversibly to Syk’s ATP-binding pocket. It is characterized as a Type I inhibitor, targeting the active kinase conformation. The compound exhibits nanomolar enzymatic inhibition (IC₅₀ = 1 nM) and retains potency in cellular assays (IC₅₀ = 0.15–0.28 µM in B-cell receptor signaling models) [2] [5] [7]. Its pharmacokinetic profile includes oral bioavailability and dose-dependent target suppression in vivo, with >67% Syk inhibition maintained for 24 hours at 15 mg/kg doses in murine models [5] [9].
Syk is a cytoplasmic non-receptor tyrosine kinase primarily expressed in hematopoietic cells (B cells, mast cells, macrophages). It mediates signaling downstream of immunoreceptors containing immunoreceptor tyrosine-based activation motifs (ITAMs), including:
BIIB-057 demonstrates >80-fold selectivity for Syk over related kinases (Fgr, Lyn, Zap-70, FAK) in kinome-wide profiling assays [2] [5]. This specificity minimizes off-target effects and distinguishes it from first-generation inhibitors like fostamatinib (which inhibits VEGFR and FLT3) [6] [9].
Table 3: Kinase Selectivity Profile of BIIB-057
Kinase | IC₅₀ (nM) | Selectivity vs. Syk |
---|---|---|
Syk | 1 | 1x (reference) |
Fgr | 81 | 81x |
MLK1 | 88 | 88x |
PYK2 | 108 | 108x |
YES | 123 | 123x |
Zap70 | >1000 | >1000x |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7